Product packaging for Ethyl 6-cyclohexyl-6-oxohexanoate(Cat. No.:CAS No. 16076-62-3)

Ethyl 6-cyclohexyl-6-oxohexanoate

Cat. No.: B097657
CAS No.: 16076-62-3
M. Wt: 240.34 g/mol
InChI Key: YMTFBDCTGQKTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 6-cyclohexyl-6-oxohexanoate, also known as this compound, is a useful research compound. Its molecular formula is C14H24O3 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O3 B097657 Ethyl 6-cyclohexyl-6-oxohexanoate CAS No. 16076-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-cyclohexyl-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTFBDCTGQKTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472228
Record name ETHYL 6-CYCLOHEXYL-6-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16076-62-3
Record name ETHYL 6-CYCLOHEXYL-6-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance and Research Landscape

Ethyl 6-cyclohexyl-6-oxohexanoate and related keto esters are recognized as versatile platform molecules in organic synthesis. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of keto acids and their esters are crucial in the synthesis of pharmaceuticals, agrochemicals, and natural product analogs. mdpi.com The presence of both a keto carbonyl group and a carboxylic acid ester enables them to participate in a wide array of chemical reactions. mdpi.com

The research landscape for similar compounds, such as 6-aryl-4-oxohexanoic acids, highlights their potential in the development of new therapeutic agents. nih.govresearchgate.net Studies on these related structures involve their synthesis and evaluation for anti-inflammatory properties, indicating a potential area of investigation for cyclohexyl derivatives like this compound. nih.govresearchgate.net The synthesis of related esters, such as cyclohexyl esters from fatty and petroleum acids, has been explored for applications as plasticizers, antioxidants, and depressants to improve the properties of polymeric materials and fuels. researchgate.net

The foundational compound, 6-cyclohexyl-6-oxohexanoic acid, is available commercially, suggesting its use as a starting material in various synthetic applications. simsonpharma.com The esterification of such acids is a common strategy to produce molecules like this compound for further chemical transformations.

Table 1: Physicochemical Properties of Related Compounds

PropertyEthyl 6-oxohexanoateEthyl 6-hydroxyhexanoateEthyl 6-acetoxyhexanoate
Molecular Formula C8H14O3C8H16O3C10H18O4
Molecular Weight 158.19 g/mol 160.21 g/mol 202.25 g/mol
Boiling Point Not available127-128 °C/12 mmHg251-253 °C
Density Not available0.985 g/mL at 25 °C1.01 g/mL
Refractive Index Not availablen20/D 1.437n20/D 1.426 - 1.430

This table presents data for structurally related compounds to provide context for the properties of this compound. nih.govchemsynthesis.comchemimpex.comsigmaaldrich.com

Chemical Reactivity and Transformation Studies of Ethyl 6 Cyclohexyl 6 Oxohexanoate

Reactivity Profiling of Constituent Functional Groups

The chemical character of Ethyl 6-cyclohexyl-6-oxohexanoate is primarily defined by its three key structural components: the carbonyl group of the ketone, the ester moiety, and the saturated cyclohexane (B81311) ring. Each of these presents unique opportunities for chemical modification.

Investigations into Carbonyl Reactivity (e.g., Reductions, Condensations)

The ketone's carbonyl group is a primary site for nucleophilic addition and condensation reactions.

Reductions: The carbonyl group can be readily reduced to a secondary alcohol, yielding Ethyl 6-cyclohexyl-6-hydroxyhexanoate. This transformation is typically achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome if a chiral center is formed. Common methods include catalytic hydrogenation or the use of hydride reagents. For instance, the reduction of similar 6-aryl-4-oxohexanoic acids has been successfully carried out using hydrogen with a palladium on carbon catalyst researchgate.net.

Table 1: Selected Methods for Carbonyl Group Reduction

Reagent/CatalystProductReaction Type
Sodium borohydride (NaBH₄)Ethyl 6-cyclohexyl-6-hydroxyhexanoateHydride Reduction
Lithium aluminum hydride (LiAlH₄)Cyclohexyl(6-hydroxyhexyl)methanoneHydride Reduction (reduces both ketone and ester)
H₂/Pd-CEthyl 6-cyclohexyl-6-hydroxyhexanoateCatalytic Hydrogenation

Condensations: The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) or Claisen condensation, to form new carbon-carbon bonds. Studies on related compounds, such as 6-aryl-4-oxohexanoic acids, have demonstrated that condensation reactions with aldehydes can be used to synthesize arylidene derivatives researchgate.net. Similarly, condensation reactions of related oxo-propanals with active methylene (B1212753) reagents like ethyl cyanoacetate proceed via the formation of an intermediate that subsequently cyclizes nih.gov.

Ester Group Transformations (e.g., Hydrolysis, Transesterification)

The ethyl ester group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 6-cyclohexyl-6-oxohexanoic acid and ethanol. Basic hydrolysis, or saponification, is typically irreversible due to the formation of the carboxylate salt.

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester. For example, reacting it with methanol (B129727) would yield Mthis compound. This process is an equilibrium reaction, and the outcome can be controlled by using a large excess of the new alcohol. The conversion of byproduct streams from cyclohexane oxidation into various esters (methyl, isopropyl) highlights the industrial relevance of such transformations google.com.

Table 2: Common Ester Group Transformations

ReactionReagentsMajor Product
Hydrolysis (Basic)NaOH, H₂OSodium 6-cyclohexyl-6-oxohexanoate
Hydrolysis (Acidic)H₃O⁺, H₂O6-Cyclohexyl-6-oxohexanoic acid
TransesterificationCH₃OH, H⁺ or CH₃O⁻Mthis compound

Cyclohexane Ring Functionalization and Modification

While the cyclohexane ring is a saturated and generally less reactive part of the molecule, it can be functionalized under specific conditions. Strategies for creating functionalized cyclohexane derivatives often involve complex, multi-step syntheses starting from more reactive precursors paris-saclay.frnih.gov. Direct functionalization on a pre-existing ring can be challenging but may be achieved through free-radical reactions, such as halogenation, which typically lack high selectivity. More advanced methods could involve C-H activation, although this would have to compete with the more reactive sites elsewhere in the molecule.

Stereoselective and Asymmetric Transformations Involving the Compound

The structure of this compound is well-suited for stereoselective and asymmetric synthesis, allowing for the creation of chiral derivatives with high degrees of stereocontrol. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of highly functionalized cyclohexanes nih.gov.

Research on similar keto-esters has demonstrated the potential for highly stereoselective Michael additions. For example, the reaction of a chiral ketimine derived from 2-methylcyclohexanone with an electrophilic acrylate derivative was used to synthesize a new α,δ-dioxoester, creating a quaternary stereocenter with 95% enantiomeric excess (ee) mdpi.com. This highlights a potential pathway where the enolate of this compound could be added to an electrophile in a stereocontrolled manner, guided by a chiral catalyst. Such strategies are crucial for building complex molecular frameworks found in natural products and pharmaceuticals nih.gov.

Table 3: Potential Asymmetric Transformations

Reaction TypeCatalyst TypePotential Chiral Product
Asymmetric ReductionChiral Ruthenium Complex(R)- or (S)-Ethyl 6-cyclohexyl-6-hydroxyhexanoate
Michael AdditionChiral Amine (Organocatalyst)Ethyl 6-cyclohexyl-2-(substituted)-6-oxohexanoate with new stereocenter(s)
Aldol ReactionProline-derived OrganocatalystEthyl 6-cyclohexyl-6-hydroxy-7-(substituted)-6-oxohexanoate with new stereocenter(s)

Multicomponent and Cascade Reactions Incorporating the Keto-Ester Moiety

The dual functionality of this compound makes it an attractive substrate for multicomponent and cascade reactions, where multiple bonds are formed in a single operation. These processes offer significant advantages in terms of efficiency and atom economy.

A multi-enzyme cascade reaction, for instance, has been developed for the synthesis of 6-hydroxyhexanoic acid from cyclohexanol (B46403), involving an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase researchgate.net. This demonstrates how a keto-ester, or its precursor, can be integrated into a linear reaction sequence where the product of one step becomes the substrate for the next researchgate.net. Similarly, three-component condensation reactions involving 1,3-diketones, aromatic aldehydes, and amines are well-established methods for synthesizing complex heterocyclic systems researchgate.net. A keto-ester like this compound could potentially be used in analogous one-pot reactions to generate highly functionalized molecular architectures.

Synthesis and Characterization of Functionalized Derivatives of this compound

The various reactions described in the preceding sections lead to a wide array of functionalized derivatives. The synthesis of these new compounds relies on the selective transformation of the ketone, ester, or the hydrocarbon backbone.

For example, reduction of the ketone yields a hydroxy-ester, while hydrolysis of the ester produces a keto-acid. Combining these transformations allows for the synthesis of a hydroxy-acid. Further derivatization is also possible; for instance, the synthesis of ethyl-6-aminohexanoate from related starting materials like caprolactam has been achieved, suggesting that the keto group could potentially be converted to an amino group via reductive amination to produce amino-ester derivatives researchgate.net.

The characterization of these new derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose. The synthesis of related cyclohexenone derivatives from chalcones utilized Fourier-transform infrared spectroscopy (FT-IR) to identify key functional groups, while ¹H-NMR and ¹³C-NMR spectroscopy were used to elucidate the detailed molecular structure, including the connectivity and chemical environment of all atoms chemmethod.com. The structure of a synthesized α,δ-dioxoester was confirmed using heteronuclear single-quantum correlation spectroscopy (HSQC) to identify directly bonded ¹H-¹³C pairs mdpi.com.

Table 4: Examples of Synthesized Derivatives and Characterization Methods

Derivative NameSynthetic PathwayKey Characterization Techniques
Ethyl 6-cyclohexyl-6-hydroxyhexanoateReduction of ketoneIR (O-H stretch), NMR
6-Cyclohexyl-6-oxohexanoic acidHydrolysis of esterIR (broad O-H stretch), NMR
Mthis compoundTransesterificationNMR, Mass Spectrometry
Ethyl 2-(cyanomethylidene)-6-cyclohexyl-6-oxohexanoateKnoevenagel CondensationIR (C≡N stretch), NMR, Mass Spectrometry

Halogenated and Fluoroalkoxycarbonylated Derivatives (e.g., ethyl 6-cyclohexyl-3-fluoro-6-oxohexanoate)

The introduction of halogen atoms, particularly fluorine, into organic molecules can significantly alter their physicochemical and biological properties. While direct studies on the halogenation of this compound are not extensively documented, the reactivity of related β-keto esters provides a strong indication of the feasible synthetic pathways.

The synthesis of fluorinated derivatives, such as ethyl 6-cyclohexyl-3-fluoro-6-oxohexanoate, can be approached through electrophilic fluorination. The methylene group alpha to the ketone (C-5) and the ester (C-2) are the most likely sites for deprotonation to form an enolate, which can then be attacked by an electrophilic fluorine source. However, the position C-3, being alpha to the ketone, is also a potential site for functionalization. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for the fluorination of ketones and β-dicarbonyl compounds. sapub.orgmdpi.com The reaction typically proceeds by generating an enol or enolate intermediate, which then attacks the electrophilic fluorine. The regioselectivity of the fluorination would depend on the reaction conditions, including the choice of base and solvent.

For instance, the general procedure for the preparation of fluorinated cyclic ketones involves dissolving Selectfluor® in a solvent like acetonitrile (B52724), followed by the slow addition of the ketone. sapub.org The reaction can be carried out at room temperature or under reflux to drive it to completion. sapub.org This methodology could be adapted for the fluorination of this compound.

Another relevant example is the synthesis of ethyl 6-chloro-6-oxohexanoate, which has been achieved by reacting monoethyl adipate with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst. google.com This process, however, modifies the ester end of the molecule and starts from a different precursor.

The following table summarizes a plausible synthetic approach for the fluorination of this compound based on known methods for related compounds.

Table 1: Plausible Synthetic Approach for Fluorination

Step Description Reagents and Conditions
1 Enolate Formation A suitable base (e.g., LDA, NaH) in an aprotic solvent (e.g., THF, DMF) at low temperature.
2 Electrophilic Fluorination Addition of an electrophilic fluorine source (e.g., Selectfluor®, NFSI) to the enolate solution.

| 3 | Work-up and Purification | Quenching the reaction, extraction, and purification by chromatography. |

Ring-Modified Analogs (e.g., alkylation of related oxocyclohexenecarboxylates)

Modification of the cyclohexyl ring in this compound can lead to a variety of analogs with potentially interesting properties. A key strategy for achieving this is through the alkylation of related oxocyclohexenecarboxylates. The principles governing the alkylation of β-keto esters are well-established and can be applied to precursors of the target molecule.

The alkylation of enolates derived from β-keto esters is a fundamental carbon-carbon bond-forming reaction. For instance, cyclic β-keto esters like ethyl 2-oxocyclohexanecarboxylate can be deprotonated at the alpha-carbon (the carbon between the two carbonyl groups) using a base to form a nucleophilic enolate. This enolate can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group.

This process can be envisioned as a route to precursors of this compound with modified rings. For example, starting with a substituted ethyl 2-oxocyclohexanecarboxylate, subsequent reactions could be employed to introduce the hexanoate (B1226103) chain. The alkylation step is subject to the typical constraints of SN2 reactions, favoring primary and methyl halides over secondary halides, while tertiary, vinyl, and aryl halides are generally unreactive.

The general steps for such an alkylation are outlined below:

Table 2: General Steps for Alkylation of a Cyclic β-Keto Ester

Step Description Reagents and Conditions
1 Enolate Formation A strong base such as sodium ethoxide or lithium diisopropylamide (LDA) is used to deprotonate the α-carbon.
2 Alkylation The enolate is treated with an alkyl halide (R-X) to form the α-substituted β-keto ester.

| 3 | Further Transformation | The resulting alkylated cyclic β-keto ester can then be further modified to yield the desired ring-modified analog of this compound. |

Long-Chain and Branched Derivatives (e.g., 6-(3-cyclohexyl-4-methoxyphenyl)-6-oxohexanoic acid)

The synthesis of these aryl derivatives involves the condensation of an appropriate aldehyde with levulinic acid. This reaction creates a carbon-carbon bond and extends the chain of the keto acid. A similar approach could be conceptualized for the synthesis of derivatives of this compound. For example, a precursor containing the cyclohexyl ketone moiety could be reacted with a suitable electrophile to introduce a long-chain or branched substituent.

The synthesis of 6-aryl-4-oxohexanoic acids has been described to proceed via the following key steps:

Condensation: An aldehyde is condensed with levulinic acid using a catalytic amount of piperidine and acetic acid in toluene. This forms a 6-aryl-4-oxohex-5-enoic acid.

Reduction: The double bond in the arylidene derivative is then reduced, for example, by catalytic hydrogenation using palladium on carbon, to yield the final 6-aryl-4-oxohexanoic acid.

This synthetic strategy highlights a method for extending the carbon chain and introducing aryl groups, which could be adapted for the synthesis of long-chain and branched derivatives of the target molecule.

The following table outlines a conceptual synthetic pathway for a long-chain derivative, drawing parallels from the synthesis of 6-aryl-4-oxohexanoic acids.

Table 3: Conceptual Synthetic Pathway for a Long-Chain Derivative

Step Description Potential Reagents and Conditions
1 Precursor Synthesis Synthesis of a suitable precursor containing the ethyl 6-oxohexanoate backbone.
2 Condensation/Coupling Reaction of the precursor's enolate with an electrophile containing the desired long-chain or branched group (e.g., an aryl halide via a coupling reaction, or an aldehyde via a condensation reaction).

| 3 | Modification/Reduction | Any necessary subsequent chemical modifications, such as the reduction of a double bond, to yield the final product. |

Mechanistic Elucidation of Reactions Involving Ethyl 6 Cyclohexyl 6 Oxohexanoate

Investigation of Reaction Pathways and Intermediates

The reactivity of ethyl 6-cyclohexyl-6-oxohexanoate is dictated by its functional groups: a cyclohexyl ketone and an ethyl ester. These moieties provide sites for a variety of chemical transformations.

Radical-Mediated Reaction Mechanisms

Radical reactions offer a powerful avenue for the formation and transformation of complex organic molecules. In the context of this compound, radical mechanisms could be involved in both its synthesis and subsequent reactions.

One relevant process is the oxidation of cyclohexane (B81311). The liquid-phase oxidation of cyclohexane is a well-studied industrial process that proceeds via a radical chain mechanism to produce cyclohexanol (B46403) and cyclohexanone (B45756), which are precursors to adipic acid. acs.org This process involves the formation of cyclohexyl radicals, which then react with oxygen to form cyclohexylperoxy radicals. These radicals can abstract hydrogen from other cyclohexane molecules, propagating the chain and eventually leading to the formation of cyclohexyl hydroperoxide. The decomposition of this hydroperoxide is a key step that generates the desired ketone and alcohol products. acs.org It is conceivable that a similar radical-mediated pathway could be adapted for the synthesis of precursors to this compound.

Furthermore, the presence of the keto-ester functionality opens up the possibility of acyl radical cascades. Acyl radicals, which can be generated from various precursors, are known to participate in cyclization reactions. semanticscholar.org While specific studies on this compound are absent, research on acyl radical cascades for the synthesis of complex molecules like azasteroids demonstrates the potential for these intermediates to undergo sequential cyclizations, offering a pathway to intricate molecular architectures. semanticscholar.org

Elucidation of Catalytic Cycle Mechanisms

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. Both organophotoredox and transition metal catalysis represent key strategies that could be applied to reactions involving this compound.

Organophotoredox Catalysis: This rapidly evolving field utilizes light-absorbing organic molecules to initiate single-electron transfer processes, thereby generating radical intermediates under mild conditions. While specific applications to this compound are not reported, the principles of organophotoredox catalysis are broadly applicable. For instance, copper-catalyzed photoredox methods have been developed for the synthesis of α-keto esters from terminal alkynes, using molecular oxygen as a sustainable oxidant. rsc.org Such a strategy could potentially be adapted for the synthesis or modification of this compound.

Enzymatic Reaction Mechanism Determination

Enzymes offer unparalleled selectivity and efficiency in chemical transformations. The ester group in this compound makes it a potential substrate for hydrolytic enzymes, particularly carboxylesterases.

Carboxylesterases are a class of enzymes responsible for the hydrolysis of a wide range of ester-containing compounds. nih.gov The general mechanism of carboxylesterase-mediated hydrolysis involves a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and a carboxylic acid) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate by a water molecule regenerates the active site and releases the carboxylic acid product. nih.gov It is highly probable that this compound would undergo hydrolysis via this mechanism in the presence of a suitable carboxylesterase, yielding 6-cyclohexyl-6-oxohexanoic acid and ethanol. However, specific studies confirming this and determining the kinetics of such a reaction are not currently available.

Kinetic and Thermodynamic Parameters of Transformations

The kinetic and thermodynamic parameters of a reaction provide crucial information about its rate and feasibility. For transformations involving this compound, these parameters would be essential for optimizing reaction conditions and understanding the underlying energy landscape.

Unfortunately, there is a lack of specific experimental data on the kinetic and thermodynamic parameters for reactions involving this compound. However, general principles can be applied. For instance, the keto-enol tautomerism inherent to the ketone functionality is a dynamic equilibrium. The position of this equilibrium, and thus the relative stability of the keto and enol forms, is governed by thermodynamic factors. Studies on other keto-esters have shown that the equilibrium can be influenced by solvent and temperature. acs.org

The kinetics of enolate formation, which is a key step in many reactions of ketones, can be controlled to favor either the kinetic or thermodynamic enolate. masterorganicchemistry.com The use of bulky, non-nucleophilic bases at low temperatures typically favors the formation of the less substituted (kinetic) enolate, while thermodynamic conditions (higher temperatures, equilibrating conditions) favor the more substituted (thermodynamic) enolate. masterorganicchemistry.com These principles would undoubtedly apply to the reactions of this compound.

Advanced Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful tool for investigating reaction mechanisms, predicting molecular properties, and understanding reactivity at a molecular level.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules and reaction pathways. semanticscholar.org DFT calculations can be employed to determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the construction of reaction energy profiles, providing insights into the feasibility and mechanism of a reaction.

While no specific DFT studies on this compound have been found in the literature, DFT has been extensively applied to study the mechanisms of similar reactions. For example, DFT has been used to investigate the stereoselectivities of N-heterocyclic carbene (NHC)-catalyzed cycloadditions involving ketenes, acs.org and to study the keto-enol tautomerism of various carbonyl compounds. orientjchem.org In the context of this compound, DFT could be used to:

Calculate the relative energies of the keto and enol tautomers.

Model the transition states for various reactions, such as enolate formation, aldol (B89426) reactions, or catalytic transformations.

Investigate the binding and mechanism of enzymatic hydrolysis within a model of a carboxylesterase active site.

Such computational studies would provide valuable, atomistic-level insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior, including its conformational preferences and intermolecular interactions.

A typical MD simulation protocol for analyzing the conformational space of this compound would involve several key steps:

System Setup: A starting 3D structure of the molecule is generated. This structure is then placed in a simulation box, which is often filled with a chosen solvent (e.g., water or an organic solvent) to mimic condensed-phase conditions.

Force Field Selection: A force field is chosen to describe the potential energy of the system. Force fields are sets of parameters and equations that define the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Equilibration: The system is gradually heated to the desired simulation temperature and the pressure is adjusted to the target value. This equilibration phase allows the system to relax from the initial, artificially generated state to a more realistic configuration.

Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of molecular conformations and interactions.

Analysis: The trajectory from the production run is analyzed to extract information about conformational preferences, such as the distribution of dihedral angles and the relative populations of different ring puckering states. nih.gov

MD simulations can reveal the most stable conformations of the cyclohexyl ring (e.g., chair with the substituent in an equatorial or axial position) and how the orientation of the ethyl oxohexanoate chain is influenced by the ring's conformation. nih.gov For instance, studies on similar cyclohexyl ketone systems have used MD to understand how the molecule's shape influences its complexation with other molecules. acs.org The dynamic nature of the cyclohexane ring, including its ability to undergo ring-flipping, can significantly impact its reactivity, and MD simulations are a primary tool for investigating these dynamics. nih.gov

Table 1: Representative Dihedral Angles for Conformational Analysis of the Cyclohexyl Ring in this compound

Dihedral AngleDescriptionIdeal Chair Conformation (°)Potential Deviations
C1-C2-C3-C4Defines the puckering of the ring±60Deviations indicate distortion towards boat or twist-boat conformations.
C6-C1-C(O)-C5'Torsion angle between the ring and the keto groupVariesDetermines the orientation of the side chain relative to the ring.

This table presents a hypothetical scenario for illustrative purposes, as specific experimental or simulation data for this exact molecule is not publicly available.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

While MD simulations based on classical force fields are excellent for exploring conformational landscapes, they are generally unable to describe the breaking and forming of chemical bonds that occur during a chemical reaction. For this, the principles of quantum mechanics (QM) are required. However, performing QM calculations on an entire system, including the solvent, is computationally prohibitive.

Hybrid QM/MM methods offer an elegant solution to this problem by partitioning the system into two regions. acs.org The chemically active part of the molecule, where the reaction occurs (e.g., the keto-ester moiety of this compound), is treated with a high-level, computationally expensive QM method. The remainder of the system, including the bulk of the molecule and the surrounding solvent, is treated with a computationally cheaper molecular mechanics (MM) force field. nih.gov

For studying a reaction involving this compound, such as a base-catalyzed enolization or the reduction of the ketone, a QM/MM approach would be implemented as follows:

System Partitioning: The molecule is divided into a QM region and an MM region. For an enolization reaction, the QM region would likely include the carbonyl carbon, the alpha-carbons, and the reacting base. The cyclohexyl ring and the ethyl group of the ester would typically be part of the MM region.

Boundary Treatment: Special considerations are needed for bonds that cross the QM/MM boundary. Various schemes, such as the link-atom method, are used to ensure a chemically reasonable connection between the two regions. nih.gov

Potential Energy Surface Mapping: The QM/MM calculations are used to map the potential energy surface of the reaction. This involves calculating the energy of the system as the reactants are converted into products, passing through a transition state.

Mechanism and Energetics: From the potential energy surface, key information can be derived, including the reaction mechanism, the structure of the transition state, and the activation energy of the reaction. This allows for a detailed understanding of the reaction's feasibility and kinetics.

QM/MM simulations can provide insights that are difficult to obtain experimentally, such as the precise geometry of the transition state and the role of specific intermolecular interactions in catalysis. acs.org For example, in enzymatic reactions involving similar ketone structures, QM/MM has been instrumental in understanding how the enzyme environment stabilizes the transition state and facilitates the reaction. nih.gov

Table 2: Illustrative QM/MM Partitioning for a Reaction of this compound

Reaction StudiedQM Region AtomsMM Region AtomsInformation Gained
Base-catalyzed enolization C(O), α-CH₂, incoming baseCyclohexyl ring, ethyl ester group, solventMechanism of proton abstraction, structure of the enolate intermediate, activation energy.
Nucleophilic addition to carbonyl C=O group, incoming nucleophileCyclohexyl ring, alkyl chain, solventTrajectory of nucleophilic attack, tetrahedral intermediate structure, influence of steric hindrance from the cyclohexyl group.

This table is a conceptual illustration of how QM/MM would be applied, as specific studies on this compound are not available.

Analytical and Spectroscopic Characterization Techniques for Ethyl 6 Cyclohexyl 6 Oxohexanoate

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of Ethyl 6-cyclohexyl-6-oxohexanoate. By probing the interactions of the molecule with electromagnetic radiation, methods like NMR, Mass Spectrometry, and IR spectroscopy provide a complete picture of its atomic connectivity and functional group composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The ethyl ester group would be identified by a quartet signal for the methylene (B1212753) protons (-O-CH₂-CH₃) around 4.1 ppm, coupled to a triplet from the methyl protons (-O-CH₂-CH₃) at approximately 1.2 ppm. The protons on the carbon adjacent to the ester carbonyl (-CH₂-COOEt) are expected to appear as a triplet around 2.3 ppm. The protons alpha to the ketone carbonyl (-CH₂-C=O) would likely resonate as a triplet near 2.5 ppm. The complex, overlapping signals for the eleven protons of the cyclohexyl ring would appear further upfield, typically in the 1.1-2.4 ppm range, with the single proton on the carbon bearing the carbonyl group being the most downfield of this group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, 14 distinct carbon signals are expected. The two carbonyl carbons are the most downfield, with the ketone carbonyl (C=O) predicted around 210-212 ppm and the ester carbonyl (-COO-) appearing near 173 ppm. The carbon of the ethoxy group (-O-CH₂) would be found around 60 ppm, while its methyl carbon (-O-CH₂-CH₃) would be upfield at about 14 ppm. The carbons of the hexanoate (B1226103) chain and the cyclohexyl ring would resonate in the 20-50 ppm range. Data from the closely related 6-cyclohexyl-6-oxohexanoic acid supports these predictions, showing carbonyl and aliphatic carbon signals in similar regions. nih.gov

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) ~211
Ester Carbonyl (C=O) ~173
Methylene (-O-C H₂) ~60
Cyclohexyl C-1 (α to C=O) ~50
Methylene (α to ester C=O) ~34
Methylene (α to ketone C=O) ~38
Cyclohexyl Carbons ~25-30
Hexanoate Chain Carbons (β, γ) ~24-29

Mass Spectrometry (MS), including GC-MS for Mixture Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₁₄H₂₄O₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 240.34.

Common fragmentation pathways would involve cleavage alpha to the carbonyl groups. Key expected fragments include:

Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺ leading to a peak at m/z 195.

Loss of the ethyl group (-C₂H₅): [M - 29]⁺ leading to a peak at m/z 211.

Cleavage of the cyclohexyl group: A prominent peak at m/z 83 corresponding to the cyclohexyl cation [C₆H₁₁]⁺.

McLafferty rearrangement: A characteristic rearrangement for both the ketone and ester functions could lead to various smaller fragments.

GC-MS combines gas chromatography with mass spectrometry, allowing for the separation and identification of individual components in a mixture. The GC-MS analysis of the related compound 6-cyclohexyl-6-oxohexanoic acid shows characteristic fragments that help predict the behavior of its ethyl ester derivative. nih.gov This technique is crucial for confirming the identity of the target compound in a reaction mixture and assessing its purity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its two carbonyl groups.

Ketone (C=O) stretch: A strong, sharp absorption band is predicted in the range of 1705-1725 cm⁻¹.

Ester (C=O) stretch: Another strong, sharp absorption band is expected around 1735-1750 cm⁻¹. The presence of two distinct peaks in the carbonyl region would be a key indicator of the molecule's structure.

Ester (C-O) stretch: A strong band would appear in the 1150-1250 cm⁻¹ region, confirming the ester functionality.

C-H (alkane) stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would correspond to the C-H bonds of the cyclohexyl ring and the alkyl chain.

The IR spectrum for ethyl hexanoate shows the characteristic ester carbonyl and C-O stretches, while the spectrum for 6-cyclohexyl-6-oxohexanoic acid confirms the positions of the ketone carbonyl and alkane C-H stretches. nih.govresearchgate.net

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Alkane C-H Stretch 2850-2960
Ketone C=O Stretch 1705-1725
Ester C=O Stretch 1735-1750

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or impurities, as well as for quantifying its concentration.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography is a highly effective technique for analyzing volatile compounds like this compound. sigmaaldrich.com In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase.

For β-ketoesters, GC can sometimes even separate keto-enol tautomers, demonstrating its high resolving power. researchgate.net A typical GC method for this compound would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) and a flame ionization detector (FID) for quantitation. The retention time would be specific to the compound under defined conditions (temperature program, carrier gas flow rate), allowing for its identification and purity determination. dnacih.com The analysis of Krebs cycle keto acids by GC after esterification highlights the utility of this method for related structures. acs.org

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

While GC is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for less volatile or thermally sensitive mixtures. For this compound, a reversed-phase HPLC method would be most common.

This would typically employ a C18 stationary phase column. The mobile phase would likely be a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com Detection is often performed using a UV detector, as the ketone carbonyl group exhibits a weak but detectable UV absorbance. If higher sensitivity is needed, or for analysis in complex matrices, the compound can be derivatized, for instance with 2,4-dinitrophenylhydrazine, to attach a strong chromophore for easier detection. researchgate.net HPLC is also a valuable tool for monitoring reaction progress and for purification using preparative-scale columns. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of a chiral compound, such as this compound, is a critical parameter, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly HPLC, is the gold standard for determining the enantiomeric excess (ee) of a sample. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

The selection of an appropriate CSP is paramount for achieving successful enantiomeric separation. For β-keto esters and compounds with cyclic substituents, several types of CSPs have proven effective. These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type CSPs, and cyclodextrin-based CSPs. The choice of CSP depends on the specific structural features of the analyte that can engage in chiral recognition mechanisms such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve the best balance between retention and resolution. The concentration of the alcohol modifier can significantly influence the retention times and the separation factor (α), which is a measure of the relative retention of the two enantiomers.

Hypothetical Research Findings for Chiral Separation of this compound

Given the lack of specific published data, a hypothetical scenario for the chiral separation of this compound is presented below to illustrate the expected research findings. This data is based on typical results observed for the chiral separation of analogous β-keto esters.

In a hypothetical study, the enantiomers of this compound could be separated on a Chiralpak® AD-H column, a popular amylose-based CSP. The mobile phase might consist of a mixture of n-hexane and isopropanol. The detection would typically be carried out using a UV detector at a wavelength where the keto-ester chromophore absorbs, for instance, around 210 nm.

Table 1: Hypothetical Chromatographic Parameters for Chiral Separation of this compound Enantiomers

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) 2.1
Separation Factor (α) 1.20

In this hypothetical example, the resolution (Rs) of 2.1 indicates a baseline separation of the two enantiomers, which is considered excellent for quantitative analysis. The separation factor (α) of 1.20 shows a good differential interaction between the enantiomers and the chiral stationary phase. These parameters would allow for the accurate determination of the enantiomeric excess in a given sample of this compound. The development and validation of such a method would be crucial for any process involving the enantioselective synthesis or analysis of this compound.

Industrial Applications and Broader Impact of Ethyl 6 Cyclohexyl 6 Oxohexanoate in Chemical Industries

Strategic Intermediate in Pharmaceutical and Agrochemical Synthesis

The molecular architecture of Ethyl 6-cyclohexyl-6-oxohexanoate makes it a strategic starting material or intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and potentially in the agrochemical sectors.

Role in the Production of Thioctic Acid Precursors

While direct large-scale industrial use of this compound as a primary precursor for Thioctic Acid (also known as α-lipoic acid) is not extensively documented in publicly available literature, its structural motifs are closely related to key intermediates in Thioctic Acid synthesis. Thioctic acid is a vital antioxidant and a coenzyme in various metabolic pathways, making its synthesis a significant industrial process.

The synthesis of Thioctic Acid often involves intermediates that are structurally similar to this compound. For instance, processes for producing Thioctic Acid may utilize 6,8-disubstituted octanoic acids or their esters. The core C8 backbone with functional groups at the 6 and 8 positions is a key feature of Thioctic Acid. While information is limited, it is plausible that this compound could be modified to create such precursors.

Contributions to Natural Product and Complex Molecule Synthesis (e.g., (+)-Neopeltolide pathway intermediate)

The synthesis of complex natural products is a testament to the versatility of organic chemistry, and intermediates with unique functionalities are highly sought after. (+)-Neopeltolide, a marine natural product, has garnered significant attention for its potent antiproliferative and antifungal activities. The total synthesis of such a complex molecule is a multi-step process that relies on the strategic use of carefully designed building blocks.

While the direct and explicit use of this compound as a key intermediate in the most commonly cited synthetic pathways for (+)-Neopeltolide is not prominently featured in major publications, the synthesis of complex macrocycles like Neopeltolide often involves the use of specialized keto-ester intermediates. These intermediates are crucial for constructing the carbon skeleton and introducing the necessary functional groups. The structural elements of this compound could, in principle, be utilized in the synthesis of fragments of or analogs of complex natural products. Further research and publication in this specific area would be needed to fully elucidate its role.

Application in Materials Science and Polymer Chemistry

The properties of this compound, such as its molecular weight, polarity, and the presence of both a rigid cyclohexyl group and a flexible ester chain, suggest its potential utility in the field of materials science and polymer chemistry.

Incorporation into Resins, Adhesives, and Specialty Chemicals

There is limited specific data available in the public domain detailing the large-scale incorporation of this compound into common resins and adhesives. However, compounds with similar structures (e.g., cyclohexyl derivatives, keto esters) can be used as monomers or additives to modify the properties of polymers. For example, the cyclohexyl group can enhance the thermal stability and mechanical properties of a polymer, while the ester group can improve its solubility and compatibility with other components. It is plausible that this compound could be investigated for use in specialty polymers where specific performance characteristics are required.

Use as a Solvent or Component in Formulation

Development of Scalable and Efficient Production Processes

The commercial viability of any chemical compound is heavily dependent on the development of scalable and efficient production processes. For this compound, this would likely involve well-established organic synthesis reactions. One plausible synthetic route is the Friedel-Crafts acylation of cyclohexane (B81311) with a suitable acylating agent derived from adipic acid.

For instance, the reaction of cyclohexanecarbonyl chloride with a derivative of adipic acid monoester could yield the target molecule. The optimization of such a process for industrial scale would focus on maximizing yield, minimizing by-products, and ensuring cost-effectiveness through the use of readily available starting materials and efficient purification techniques. While specific patented industrial-scale processes for this compound are not widely publicized, the fundamental reactions for its synthesis are well within the capabilities of modern chemical manufacturing.

Industrial Catalytic Processes (e.g., asymmetric hydrogenation principles)

The ketone group in this compound is a prime target for catalytic reduction, particularly through hydrogenation, to produce chiral alcohols. These chiral alcohols can be valuable building blocks in the pharmaceutical and fine chemical industries. Asymmetric hydrogenation, a process that selectively produces one enantiomer of a chiral product, is of paramount importance.

Asymmetric Hydrogenation:

The industrial application of asymmetric hydrogenation for β-keto esters is a well-developed field, often relying on transition metal catalysts. Ruthenium-based catalysts, in particular, have demonstrated high efficiency and enantioselectivity in these reactions. researchgate.netscispace.comresearchgate.net Complexes of ruthenium with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are frequently employed. researchgate.netscispace.com

For a compound like this compound, the asymmetric hydrogenation of the ketone would yield a chiral hydroxy ester. The general principle involves the reaction of the keto ester with hydrogen gas in the presence of a chiral catalyst under controlled temperature and pressure. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high conversion and enantiomeric excess (ee).

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters

Catalyst System Substrate Product Enantiomeric Excess (ee) Reference
Ru-BINAP Methyl acetoacetate Methyl 3-hydroxybutyrate >98% scispace.com
Ru-MeO-BIPHEP Ethyl benzoylacetate Ethyl 3-hydroxy-3-phenylpropanoate 99% researchgate.net

The data in Table 1 illustrates the high enantioselectivities achievable with ruthenium-based catalysts for various β-keto esters. It is plausible that similar catalytic systems could be adapted for the asymmetric hydrogenation of this compound to produce the corresponding chiral hydroxy ester with high optical purity. The bulky cyclohexyl group might present steric challenges that could influence catalyst selection and reaction kinetics.

Engineering Aspects for Large-Scale Synthesis

The large-scale synthesis of a specialty chemical like this compound requires careful consideration of various engineering aspects to ensure a safe, efficient, and economically viable process. While a specific industrial synthesis route for this compound is not published, a plausible method could be analogous to the synthesis of similar compounds, such as the Friedel-Crafts acylation of a suitable aromatic or aliphatic precursor. A potential synthesis route could involve the reaction of cyclohexanecarbonyl chloride with a suitable six-carbon ester precursor.

Reactor Design and Operation:

The choice of reactor is a critical factor in the scale-up of chemical processes. numberanalytics.comspinchem.com For a reaction like the potential synthesis or subsequent hydrogenation of this compound, different reactor types could be considered.

Stirred Tank Reactors (STRs): These are common in the chemical industry for batch or continuous processes. spinchem.com They provide good mixing, which is essential for reactions involving multiple phases (e.g., a solid catalyst in a liquid reaction mixture). For catalytic hydrogenations, effective agitation is crucial to ensure good gas-liquid mass transfer of hydrogen. iqs.edu

Fixed Bed Reactors (FBRs): In this design, the catalyst is packed in a stationary bed, and the reactants flow through it. spinchem.com FBRs can offer advantages in terms of catalyst separation and continuous operation.

Flow Reactors: Continuous flow chemistry is increasingly being adopted for fine chemical synthesis due to benefits such as improved heat transfer, better process control, and enhanced safety. vapourtec.comwikipedia.org

Key Engineering Challenges in Scale-Up:

Scaling up a chemical process from the laboratory to an industrial scale presents several challenges: numberanalytics.comiqs.edunumberanalytics.com

Mass Transfer: In heterogeneous catalytic reactions, the rate of reaction can be limited by the transport of reactants from the bulk fluid to the catalyst surface. spinchem.comnumberanalytics.com Inadequate mixing can lead to lower reaction rates and reduced efficiency.

Heat Transfer: Many chemical reactions, including hydrogenations, are exothermic. iqs.eduvapourtec.com Efficient removal of the heat of reaction is crucial to control the temperature, prevent side reactions, and ensure safety. Poor heat transfer can lead to thermal runaways. neulandlabs.com

Process Optimization: Key process parameters such as temperature, pressure, reactant concentrations, and catalyst loading must be optimized for large-scale production to maximize yield and minimize costs. numberanalytics.com

Table 2: Key Engineering Considerations for Large-Scale Synthesis

Parameter Engineering Consideration Rationale
Reactor Type Selection of Stirred Tank, Fixed Bed, or Flow Reactor. spinchem.comwikipedia.org Depends on reaction kinetics, catalyst type, and desired production mode (batch vs. continuous).
Agitation/Mixing Design of impeller and agitation speed in STRs. spinchem.comiqs.edu To ensure homogeneity and enhance mass transfer between phases.
Heat Exchange Sizing and design of cooling jackets or internal coils. neulandlabs.com To effectively manage reaction exotherms and maintain optimal temperature.
Catalyst Handling Procedures for catalyst loading, recovery, and regeneration. neulandlabs.com To minimize catalyst loss, reduce costs, and ensure consistent performance.

| Process Control | Implementation of sensors and automated control systems. duke.edu | For real-time monitoring and control of critical process parameters. |

Future Perspectives and Emerging Research Avenues for Ethyl 6 Cyclohexyl 6 Oxohexanoate

Innovations in Catalytic System Design

The synthesis of β-keto esters like ethyl 6-cyclohexyl-6-oxohexanoate can be significantly enhanced through the design of novel catalytic systems. rsc.orgbohrium.com Recent advancements in catalysis offer promising avenues for improving the efficiency, selectivity, and sustainability of its production.

Innovations in this area are likely to focus on several key classes of catalysts:

Boron-Based Catalysts: Boronic acids and their derivatives are emerging as effective and environmentally benign Lewis acid catalysts for esterification and transesterification reactions. rsc.orgbohrium.com Their low toxicity and ability to be recycled make them attractive for industrial-scale synthesis. rsc.org Research into tailored arylboronic acids with specific electronic properties could lead to catalysts with enhanced activity and selectivity for the formation of this compound. ucc.ie

Heterogeneous Amine Catalysts: While traditional amine catalysts are effective, their homogeneous nature can lead to separation challenges. ucc.ie The development of solid-supported amine catalysts offers a solution, providing ease of recovery and reuse. These heterogeneous systems can lead to more sustainable and cost-effective production processes.

Bimetallic and Metal-Organic Framework (MOF) Catalysts: The synergistic effects between different metals in bimetallic nanoparticles or within the structured environment of MOFs can lead to highly active and selective catalysts. For instance, the development of rhodium-ruthenium bimetallic oxide clusters has shown promise for greener ester synthesis through C-H bond activation, a pathway that could be explored for the synthesis of this compound. labmanager.com

Enzymatic Catalysts: Lipases and other enzymes are gaining traction as highly selective and environmentally friendly catalysts for ester synthesis. researchgate.netrsc.org Operating under mild conditions, they can reduce energy consumption and the formation of byproducts. researchgate.net The use of immobilized enzymes can further enhance their stability and reusability, making biocatalysis a viable and sustainable option for industrial production. csic.es

Table 1: Emerging Catalytic Systems for Keto-Ester Synthesis

Catalyst TypeKey AdvantagesPotential for this compound Synthesis
Boron-Based CatalystsLow toxicity, recyclability, mild reaction conditions. rsc.orgDevelopment of specific boronic acids for targeted synthesis. ucc.ie
Heterogeneous AminesEase of separation and reuse, improved sustainability. ucc.ieDesign of robust solid-supported catalysts for continuous flow processes.
Bimetallic/MOF CatalystsHigh activity and selectivity, synergistic effects. labmanager.comExploration of novel metal combinations for efficient C-H activation.
Enzymatic CatalystsHigh selectivity, mild conditions, reduced byproducts. researchgate.netrsc.orgScreening and engineering of lipases for specific substrate recognition. csic.es

Discovery of Unexplored Reaction Pathways and Applications

The unique structure of this compound, featuring both a ketone and an ester functional group, opens the door to a variety of potential chemical transformations and applications that remain largely unexplored.

Future research could focus on:

Novel Cyclization Reactions: The dicarbonyl nature of the molecule makes it an ideal precursor for the synthesis of complex heterocyclic compounds. rsc.org Exploration of intramolecular condensation reactions could lead to the formation of novel ring systems with potential applications in pharmaceuticals and materials science.

Palladium-Catalyzed Reactions: The field of palladium-catalyzed reactions of β-keto esters has seen significant development, leading to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable products. nih.gov Applying these methodologies to this compound could yield a diverse array of new compounds with unique properties.

Decarboxylation and Subsequent Transformations: The ester group can be selectively removed through decarboxylation, leading to a cyclohexyl ketone. aklectures.com This ketone can then serve as a building block for a variety of other molecules through reactions such as aldol (B89426) condensations or Grignard additions.

Potential Biological Activity: While not yet studied for this specific molecule, other ketone esters have shown potential in biomedical applications, such as providing an alternative energy source for the brain in neurodegenerative diseases like Alzheimer's. nih.govnih.gov Investigating the biological properties of this compound and its derivatives could uncover new therapeutic avenues.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and discovery. asianpubs.orgjetir.orgresearchgate.netacs.orgnsf.gov These powerful computational tools can significantly accelerate the research and development process for compounds like this compound.

Key areas where AI and ML can be applied include:

Reaction Pathway Prediction: AI algorithms can analyze vast databases of chemical reactions to predict the most viable and efficient synthetic routes to a target molecule. aiche.orgaaai.org This can save significant time and resources compared to traditional trial-and-error approaches.

Optimization of Reaction Conditions: Machine learning models can be trained to predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. preprints.org This leads to more efficient and sustainable chemical processes.

Discovery of Novel Catalysts: AI can be used to design and screen virtual libraries of potential catalysts, identifying candidates with high activity and selectivity for a specific reaction. jetir.org This accelerates the discovery of new and improved catalytic systems.

Predicting Physicochemical Properties: ML models can predict the properties of a molecule based on its structure, allowing for the rapid screening of potential applications without the need for extensive experimental testing. acs.org

Table 2: Application of AI and Machine Learning in the Study of this compound

Application AreaAI/ML ToolExpected Outcome
Synthesis PlanningRetrosynthesis AlgorithmsIdentification of novel and efficient synthetic pathways. aiche.orgaaai.org
Process OptimizationBayesian Optimization, Neural NetworksPrediction of optimal reaction conditions for increased yield and purity. preprints.org
Catalyst DesignGenerative Models, High-Throughput ScreeningDiscovery of new catalysts with enhanced performance. jetir.org
Property PredictionQuantitative Structure-Activity Relationship (QSAR)Estimation of physical, chemical, and biological properties. acs.org

Advancement of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, future research will undoubtedly focus on creating more sustainable and environmentally friendly production processes.

Key strategies for advancing sustainable synthesis include:

Use of Renewable Feedstocks: Exploring routes that utilize biomass-derived starting materials instead of petroleum-based chemicals can significantly reduce the environmental footprint of the synthesis. csic.es

Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, is a critical aspect of sustainable chemistry. jetir.org AI-powered tools can aid in the selection of the most appropriate green solvent for a given reaction.

Energy Efficiency: The use of highly active catalysts that operate under milder conditions, such as lower temperatures and pressures, can significantly reduce energy consumption. researchgate.net Microwave-assisted synthesis and flow chemistry are other techniques that can improve energy efficiency.

Waste Minimization: Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. labmanager.com The use of recyclable catalysts and the minimization of purification steps also contribute to waste reduction. csic.es

Biocatalysis: As mentioned earlier, the use of enzymes as catalysts offers a highly sustainable approach to ester synthesis, with the potential for high selectivity and reduced environmental impact. researchgate.netrsc.org

By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound, paving the way for new applications and more sustainable chemical manufacturing processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-cyclohexyl-6-oxohexanoate?

  • Methodological Answer : The synthesis typically involves a two-step process:

Esterification : Reacting 6-cyclohexyl-6-oxohexanoic acid with ethanol under acidic catalysis (e.g., concentrated H₂SO₄) at reflux conditions.

Purification : Isolation via solvent extraction (e.g., ethyl acetate/water) and characterization using NMR (¹H, ¹³C) and IR spectroscopy to confirm ester (C=O stretch ~1730 cm⁻¹) and ketone (C=O stretch ~1710 cm⁻¹) functionalities .

  • Key Data :

StepYield (%)Purity (HPLC)
Esterification65–75≥95%

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :

  • ¹H NMR : Look for signals corresponding to the ethyl ester group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and cyclohexyl protons (δ 1.4–2.2 ppm, multiplet).
  • IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).
  • Reference Databases : Cross-check spectral data with PubChem or CAS entries for analogous esters .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :

  • Antitumor Activity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (typical range: 1–100 µM). IC₅₀ values are calculated using nonlinear regression .
  • Anti-inflammatory Effects : ELISA to measure TNF-α or IL-6 levels in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :

  • Catalyst Screening : Compare H₂SO₄, p-toluenesulfonic acid, or enzymatic catalysts (e.g., lipases) for efficiency.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) versus ethanol; monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
  • Temperature Control : Optimize reflux duration (e.g., 6–12 hours) to minimize side products.
    • Data Table :
CatalystSolventYield (%)
H₂SO₄Ethanol70
Lipase BTHF55

Q. What strategies resolve contradictions in reported biological activities?

  • Methodological Answer :

  • Purity Assessment : Use HPLC to rule out impurities (>98% purity required for reliable bioactivity data).
  • Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. A549) to assess selectivity.
  • Structural Analog Comparison : Compare IC₅₀ values with derivatives (e.g., Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate) to identify substituent effects .

Q. How are computational methods applied to predict reactivity and bioactivity?

  • Methodological Answer :

  • DFT Calculations : Model transition states for ester hydrolysis or ketone reduction using Gaussian09 at the B3LYP/6-31G* level.
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
    • Key Metrics :
ParameterValue
Docking Score (COX-2)-9.2 kcal/mol
Activation Energy (Hydrolysis)25.3 kJ/mol

Experimental Design & Safety

Q. What safety protocols are critical during synthesis?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood for steps involving volatile reagents (e.g., acetic anhydride).
  • Waste Disposal : Segregate organic waste and neutralize acidic residues with NaHCO₃ before disposal .

Q. How to design a robust structure-activity relationship (SAR) study?

  • Methodological Answer :

  • Derivative Synthesis : Modify the cyclohexyl group (e.g., introduce halogens or alkyl chains) and assess bioactivity.
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-cyclohexyl-6-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-cyclohexyl-6-oxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.